Product packaging for 3-nitro-N-pyridin-2-ylbenzamide(Cat. No.:CAS No. 85367-01-7)

3-nitro-N-pyridin-2-ylbenzamide

Cat. No.: B187611
CAS No.: 85367-01-7
M. Wt: 243.22 g/mol
InChI Key: YSNFSBABFQPALZ-UHFFFAOYSA-N
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Description

3-Nitro-N-pyridin-2-ylbenzamide is a chemical compound provided for Research Use Only, strictly for laboratory research and manufacturing applications, not for diagnostic or therapeutic use. Compounds featuring the N-pyridin-2-yl-benzamide scaffold are of significant interest in medicinal chemistry. This structural motif is a key intermediate in the synthesis of more complex molecules, such as Dabigatran-related substances . Furthermore, derivatives of N-pyridin-2-yl-benzamide have been specifically designed and synthesized as quorum sensing inhibitors (QSIs) . Research indicates that such derivatives can exhibit optimal anti-biofilm properties against pathogens like Pseudomonas aeruginosa and Bacillus subtilis , functioning by inhibiting targets such as the LasR protein . In another research context, closely related N-pyridyl benzamides have been identified as potent openers of KCNQ2/Q3 potassium channels , which are relevant targets for conditions like epilepsy and pain . The synthesis of N-pyridin-2-yl-benzamide structures can be achieved through catalytic methods, such as Fe 2 Ni-BDC bimetallic metal-organic frameworks, demonstrating efficient routes for researchers . This compound serves as a valuable building block for chemical synthesis and a precursor for developing novel bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N3O3 B187611 3-nitro-N-pyridin-2-ylbenzamide CAS No. 85367-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-N-pyridin-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c16-12(14-11-6-1-2-7-13-11)9-4-3-5-10(8-9)15(17)18/h1-8H,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNFSBABFQPALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350242
Record name 3-nitro-N-pyridin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85367-01-7
Record name 3-nitro-N-pyridin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Nitro N Pyridin 2 Ylbenzamide and Its Derivatives

Conventional Synthetic Routes to the Benzamide (B126) Core Structure

Traditional methods for synthesizing the benzamide core of 3-nitro-N-pyridin-2-ylbenzamide typically involve the formation of an amide bond between a substituted benzoic acid and an aminopyridine, followed or preceded by the introduction of a nitro group.

Amidation Reactions from Substituted Benzoic Acids and Aminopyridines

The most direct and widely employed method for constructing the N-pyridin-2-ylbenzamide framework is the amidation reaction between a benzoic acid derivative and an aminopyridine. This transformation is fundamental in organic synthesis for creating the robust amide linkage. mdpi.com

A common approach involves the direct coupling of a substituted benzoic acid, such as 3-nitrobenzoic acid, with 2-aminopyridine (B139424). However, the direct condensation of a carboxylic acid and an amine to form an amide bond is often inefficient at room temperature and typically requires activation of the carboxylic acid. mdpi.com Various coupling reagents have been developed to facilitate this process. For instance, the use of coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as Hünig's base can efficiently promote the amidation of carboxylate salts with amines, providing high yields in a short reaction time. organic-chemistry.org This method is particularly useful for sensitive substrates and can be performed in a one-pot manner. organic-chemistry.org

The reaction conditions for these amidation reactions can be optimized to improve yields. For example, in the synthesis of N-(pyridin-2-yl)-benzamide from trans-β-nitrostyrene and 2-aminopyridine using a bimetallic metal-organic framework catalyst, the molar ratio of the reactants was found to significantly impact the product yield, with a 1:1 ratio providing the highest yield of 82%. mdpi.com

Interactive Table: Amidation Reaction Conditions and Yields
Carboxylic Acid DerivativeAmineCoupling Reagent/CatalystSolventTemperature (°C)Yield (%)Reference
3-Nitrobenzoic Acid2-AminopyridineNot specifiedNot specifiedNot specifiedNot specified
trans-β-Nitrostyrene2-AminopyridineFe₂Ni-BDC MOFDichloromethane (B109758)8082 mdpi.com
Benzoic Acid DerivativesSubstituted AnilinesEDCI, DMAPNot specifiedNot specifiedNot specified nih.gov
Carboxylate SaltsAmines/Ammonium (B1175870) SaltsHBTU, Hünig's BaseNot specifiedNot specifiedGood to Excellent organic-chemistry.org

Strategic Introduction and Functionalization of the Nitro Group

The nitro group is a key functional moiety in this compound, and its introduction onto the benzamide scaffold can be achieved at different stages of the synthesis. One strategy is to start with a pre-nitrated benzoic acid, such as 3-nitrobenzoic acid, and then perform the amidation reaction with 2-aminopyridine. nih.gov

Alternatively, the nitro group can be introduced onto a pre-formed benzamide or aniline (B41778) precursor. The nitration of aromatic systems is a well-established electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid. researchgate.net The conditions for nitration, such as the concentration of nitric acid, can influence the reaction pathway. For instance, dilute aqueous nitric acid can lead to nitration of phenols through an in situ nitrosation-oxidation pathway. researchgate.net

In some synthetic routes, a nitro-containing precursor is used to construct the desired molecule. For example, the synthesis of certain bioactive molecules starts from methyl 4-hydroxy-3-nitrobenzoate, which is then elaborated through a series of reactions including nucleophilic substitution and amide coupling. nih.gov The reduction of the nitro group to an amino group is also a common transformation in the synthesis of related compounds, often achieved through palladium-catalyzed hydrogenation. nih.gov This highlights the versatility of the nitro group as a synthetic handle.

For instance, 2-amino-3-nitrobenzoic acid can be prepared by reacting 3-nitrosalicylic acid or its metal salts with ammonium hydroxide (B78521) at elevated temperatures. google.com This process involves the replacement of a hydroxyl group with an amino group on the salicylic (B10762653) acid ring. google.com

Synthesis of Pyridine (B92270) Ring Precursors and their Derivatization

The synthesis and functionalization of the pyridine ring are crucial for accessing a diverse range of N-pyridin-2-ylbenzamide derivatives. Various methods have been developed for the synthesis of substituted 2-aminopyridines, which are key building blocks for these amides.

Multicomponent reactions (MCRs) offer an efficient and flexible approach to constructing highly functionalized 2-aminopyridines. nih.gov For example, a one-pot reaction involving enaminones, malononitrile, and primary amines under solvent-free conditions can yield a variety of 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov Another strategy involves the ring transformation of a nitropyrimidinone with active methylene (B1212753) compounds in the presence of ammonium acetate (B1210297) to produce functionalized 4-aminopyridines. rsc.orgrsc.org

Derivatization of the pyridine ring can also be achieved through various reactions. For instance, 2-aminopyridine can be reacted with phosgene (B1210022) or urea (B33335) to form N,N'-di-(3-pyridyl)-urea, which can then be nitrated to introduce a nitro group at the 2-position of the pyridine ring. google.com Subsequent hydrolysis yields 2-nitro-3-aminopyridine. google.com Furthermore, the synthesis of 2,3-diaminopyridine (B105623) can be accomplished through the reduction of 2-amino-3-nitropyridine. orgsyn.org

Interactive Table: Synthetic Methods for Pyridine Precursors
PrecursorSynthetic MethodReagentsKey FeaturesReference
2-Amino-3-cyanopyridinesMulticomponent ReactionEnaminones, Malononitrile, Primary AminesSolvent-free, convenient, flexible nih.gov
Functionalized 4-AminopyridinesRing TransformationNitropyrimidinone, Active Methylene Compounds, Ammonium AcetateFacile preparation, no special reagents rsc.orgrsc.org
2-Nitro-3-aminopyridineNitration and Hydrolysis3-Aminopyridine, Phosgene/Urea, Nitric AcidStepwise functionalization google.com
2,3-DiaminopyridineReduction2-Amino-3-nitropyridineAccess to di-functionalized pyridines orgsyn.org

Advanced and Catalytic Approaches in Pyridylbenzamide Synthesis

In addition to conventional methods, advanced catalytic systems have emerged as powerful tools for the synthesis of pyridylbenzamides, offering improved efficiency, selectivity, and functional group tolerance.

Metal-Catalyzed Oxidative Coupling Reactions (e.g., Copper(I)-Catalysed C-N Coupling)

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type couplings, have become a cornerstone for the formation of C-N bonds in the synthesis of N-aryl amides. nih.govrsc.org These methods are advantageous due to the low cost and toxicity of copper catalysts compared to palladium-based systems. nih.gov

Copper(I)-catalyzed C-N coupling reactions can be used to form the amide bond between an aryl halide and an amide. For example, a Cu₂O/N,N'-bis(thiophen-2-ylmethyl)oxalamide catalyst system has been shown to be effective for the Goldberg amidation of less reactive (hetero)aryl chlorides with a wide range of primary amides, producing good to excellent yields. acs.org This protocol is also applicable to the arylation of lactams and oxazolidinones. acs.org The choice of ligand is crucial for the success of these reactions, with ligands like α-benzoin oxime being effective in promoting the coupling of (hetero)aryl halides with various N-nucleophiles. nih.gov

Ligand-free copper-catalyzed cascade reactions have also been developed for the synthesis of related heterocyclic structures, demonstrating the versatility of copper catalysis in C-N bond formation. researchgate.net

Application of Bimetallic Metal-Organic Framework (MOF) Catalysis in Amidation

Metal-Organic Frameworks (MOFs) have gained significant attention as heterogeneous catalysts due to their high porosity, tunable structures, and active metal sites. mdpi.com Bimetallic MOFs, which incorporate two different metal ions, can exhibit synergistic effects, leading to enhanced catalytic activity. mdpi.com

A notable example is the use of a bimetallic Fe₂Ni-BDC MOF (where BDC is 1,4-benzenedicarboxylate) as a heterogeneous catalyst for the amidation reaction between trans-β-nitrostyrene and 2-aminopyridine to produce N-(pyridin-2-yl)-benzamide. mdpi.com This catalyst demonstrated higher productivity compared to its monometallic counterparts (Fe-BDC and Ni-BDC) and could be recovered and reused multiple times without a significant loss in activity. mdpi.com The reaction proceeds under aerobic conditions without the need for additional oxidizing or reducing agents. mdpi.com

Defect-engineered MOFs have also been developed as bioinspired catalysts for amide bond formation. chemrxiv.orgchemrxiv.org By introducing specific functional groups near the metal centers within the MOF structure, it is possible to create a microenvironment that mimics enzyme active sites, thereby facilitating the reaction. chemrxiv.orgchemrxiv.org For instance, a Zr-based MOF, MOF-808, functionalized with pyridine N-oxide, has been shown to be an effective and recyclable catalyst for the amidation of carboxylic acids and amines with broad functional group compatibility. chemrxiv.orgchemrxiv.org

Interactive Table: Catalytic Systems for Pyridylbenzamide Synthesis
Catalyst SystemReaction TypeSubstratesKey AdvantagesReference
Cu₂O/N,N'-bis(thiophen-2-ylmethyl)oxalamideGoldberg Amidation(Hetero)aryl chlorides, Primary amidesEffective for less reactive chlorides, broad scope acs.org
Cu(OAc)₂/α-Benzoin oximeC-N Coupling(Hetero)aryl halides, N-NucleophilesEasy-to-remove catalyst system, good yields nih.gov
Fe₂Ni-BDC MOFAmidationtrans-β-Nitrostyrene, 2-AminopyridineHeterogeneous, reusable, high productivity mdpi.com
MOF-808-py-NoxAmidationCarboxylic acids, AminesBioinspired, recyclable, broad functional group compatibility chemrxiv.orgchemrxiv.org

One-Pot Synthesis Strategies for Benzamide Formation

The formation of the amide bond is a cornerstone of organic synthesis, and developing sustainable and efficient methods is a continuous goal. researchgate.net One-pot reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, represent a highly efficient approach to benzamide synthesis.

A notable one-pot strategy for synthesizing N-(pyridin-2-yl)-benzamides involves the use of bimetallic metal-organic frameworks (MOFs) as heterogeneous catalysts. mdpi.com For instance, an Fe₂Ni-BDC (1,4-Benzenedicarboxylic acid) MOF has been shown to effectively catalyze the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene in dichloromethane (DCM) under an air atmosphere. mdpi.com This method proceeds via a Michael addition amidation reaction, yielding the desired N-(pyridin-2-yl)-benzamide. mdpi.com The catalyst demonstrates good efficiency and can be recovered and reused multiple times without a significant loss in activity, highlighting the sustainability of the process. mdpi.com

Other modern approaches to amide bond formation that can be adapted to one-pot procedures include direct coupling reactions. researchgate.net Catalytic protocols using novel nanocatalysts have been developed for the direct coupling of carboxylic acids and amines or their surrogates. researchgate.net These methods often operate under mild conditions and can be applied to a wide range of substrates, offering a versatile route to benzamide derivatives. researchgate.net

Preparative Strategies for Analogues and Concomitant Derivatives

The synthesis of analogues of this compound is crucial for establishing structure-activity relationships and exploring chemical space. These strategies typically focus on the systematic modification of the three key components of the molecule: the nitro-substituted benzene (B151609) ring, the pyridine ring, and the central amide linkage.

Systematic Modifications of the Nitro-Substituted Benzene Moiety

The nitro-substituted benzene ring offers several avenues for structural modification. The position of the nitro group on the aromatic ring is a primary point of variation. While the parent compound features a nitro group at the 3-position, analogues with the nitro group at the 2- or 4-position, such as N-(2-nitrophenyl)benzamide and 4-nitro-N-(4-nitrobenzoyl)benzamide, represent key isomeric variations. nih.govresearchgate.net

Further diversification can be achieved through electrophilic aromatic substitution on the nitrobenzene (B124822) ring. The nitro group is a strong deactivating group and a meta-director for electrophilic substitution reactions. youtube.comchemguide.co.uk This means that introducing other substituents (e.g., halogens, alkyl groups) via reactions like halogenation or Friedel-Crafts alkylation would primarily direct them to the positions meta to the nitro group (i.e., the 5-position).

Another powerful strategy involves the chemical transformation of the nitro group itself. The reduction of the nitro group to an amine (e.g., using a metal catalyst like zinc or iron in acidic medium) is a common transformation. doubtnut.com The resulting aminobenzamide can serve as a versatile intermediate for a wide array of subsequent modifications, including diazotization followed by Sandmeyer reactions to introduce various functionalities, or acylation to form new amide derivatives.

Table 1: Examples of Modifications on the Benzene Moiety

Parent Compound Modification Strategy Resulting Analogue Structure
This compound Isomeric Variation 2-nitro-N-pyridin-2-ylbenzamide
This compound Isomeric Variation 4-nitro-N-pyridin-2-ylbenzamide
This compound Electrophilic Substitution (e.g., Bromination) 5-bromo-3-nitro-N-pyridin-2-ylbenzamide
This compound Reduction of Nitro Group 3-amino-N-pyridin-2-ylbenzamide

Structural Variations on the Pyridyl Moiety

The pyridyl portion of the molecule provides ample opportunity for structural diversification. A common approach involves starting with substituted 2-aminopyridines, which are then coupled with the desired benzoic acid derivative. researchgate.net For example, the reaction of 3-nitrobenzoyl chloride with substituted 2-aminopyridines (such as 4-methyl-2-aminopyridine or 5-chloro-2-aminopyridine) yields the corresponding N-(4-methylpyridin-2-yl)-3-nitrobenzamide or N-(5-chloropyridin-2-yl)-3-nitrobenzamide. mdpi.comresearchgate.net

Nitropyridines are also valuable starting materials for generating diversity. nih.gov For instance, 2-chloro-nitropyridines can undergo nucleophilic substitution reactions where the chlorine atom is displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. nih.gov The nitro group on the pyridine ring can subsequently be reduced to an amino group, which can be further functionalized. nih.gov Additionally, changing the point of attachment from the 2-position to the 3- or 4-position of the pyridine ring results in isomeric analogues like N-(pyridin-3-yl)- or N-(pyridin-4-yl)benzamides. nih.govscilit.com

Table 2: Examples of Modifications on the Pyridyl Moiety

Parent Compound Modification Strategy Resulting Analogue Structure
This compound Substitution on Pyridine Ring 3-nitro-N-(4-methylpyridin-2-yl)benzamide
This compound Substitution on Pyridine Ring 3-nitro-N-(5-chloropyridin-2-yl)benzamide
This compound Isomeric Variation 3-nitro-N-pyridin-3-ylbenzamide
This compound Isomeric Variation 3-nitro-N-pyridin-4-ylbenzamide

Diversification through Amide Linkage Modifications

Modification of the central amide bond offers a more fundamental approach to creating structural analogues. This involves replacing the classic benzamide linkage with other functional groups that can act as isosteres, potentially altering the molecule's conformational properties and hydrogen bonding capabilities.

One such modification is the synthesis of N-arylsulfonylbenzamides. nih.gov In these analogues, the carbonyl group of the amide is replaced by a sulfonyl group, creating a sulfonamide linkage. This changes the geometry and electronic properties of the linker between the two aromatic rings. nih.gov

Another strategy involves creating dimers or more complex structures by leveraging the reactive sites of the core molecule. For example, functional groups can be introduced onto the aromatic rings that allow for linkage to other molecules, such as the formation of imine-bonded dimers. acs.org While not a direct modification of the initial amide bond, this strategy uses the benzamide scaffold to build larger, more diverse chemical entities. The synthesis of thioamides, where the amide oxygen is replaced by sulfur, represents another classical isosteric replacement that can significantly alter the compound's properties.

Spectroscopic and Structural Elucidation of 3 Nitro N Pyridin 2 Ylbenzamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the electronic environment of the nuclei can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of a 3-nitro-N-pyridin-2-ylbenzamide derivative would be expected to show distinct signals for the protons on both the benzamide (B126) and pyridine (B92270) rings. The protons on the nitro-substituted benzene (B151609) ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The position of the nitro group at the 3-position influences the chemical shifts of the remaining aromatic protons due to its electron-withdrawing nature. The protons on the pyridine ring also resonate in the aromatic region, with their specific chemical shifts and coupling patterns revealing their positions relative to the nitrogen atom and the amide linkage. The amide proton (N-H) usually appears as a broad singlet, and its chemical shift can be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is typically observed in the downfield region (around 160-170 ppm). The carbons of the aromatic rings will have chemical shifts in the range of 110-160 ppm. The carbon atom attached to the nitro group will be significantly deshielded and appear at a lower field compared to the other aromatic carbons.

For instance, in a related compound, N-methoxy-N-methyl-4-nitrobenzamide, the aromatic carbons are observed at specific chemical shifts that confirm the substitution pattern. rsc.org Similarly, the ¹³C NMR spectrum of 3-nitrobenzamide (B147352) shows characteristic peaks that help in its identification. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Generic this compound Structure

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Amide N-H~8.0 - 10.0 (broad singlet)-
Benzamide Ring Protons7.5 - 8.8 (multiplets)120 - 150
Pyridine Ring Protons7.0 - 8.5 (multiplets)110 - 150
Carbonyl Carbon-~165
Carbon attached to NO₂-~148

Note: The exact chemical shifts will vary depending on the specific substitution pattern and the solvent used.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds, a characteristic spectrum is obtained.

For this compound, key vibrational bands would include:

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the amide N-H bond.

C=O Stretching: A strong absorption band around 1650-1700 cm⁻¹ characteristic of the amide carbonyl group. mdpi.com

N-O Stretching (Nitro Group): Two distinct bands are expected for the nitro group, a symmetric stretch around 1350 cm⁻¹ and an asymmetric stretch around 1530 cm⁻¹.

C-N Stretching: Vibrations for the C-N bonds of the amide and the pyridine ring will appear in the fingerprint region (below 1500 cm⁻¹).

Aromatic C-H and C=C Stretching: These will give rise to multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

The FT-IR spectra of related N-(pyridin-2-yl)-benzamides have shown characteristic stretching vibrations for the C=O bond at approximately 1680 cm⁻¹. mdpi.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
AmideN-H Stretch3300 - 3500
AmideC=O Stretch1650 - 1700
NitroAsymmetric N-O Stretch1510 - 1560
NitroSymmetric N-O Stretch1335 - 1385
AromaticC-H Stretch3000 - 3100
AromaticC=C Stretch1400 - 1600

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula of the compound.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for amides include cleavage of the amide bond. For this specific molecule, fragmentation could lead to the formation of ions corresponding to the 3-nitrobenzoyl cation and the 2-aminopyridine (B139424) radical cation, or their respective fragments.

The molecular weight of the parent compound, this compound, is 243.22 g/mol . sigmaaldrich.com The HRMS data would confirm the elemental composition as C₁₂H₉N₃O₃.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a diffraction pattern is obtained, which can be used to calculate the electron density map and, subsequently, the positions of all atoms in the crystal lattice.

A crystal structure of a this compound derivative would reveal crucial details such as:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The dihedral angles between the planes of the benzene and pyridine rings.

Intermolecular interactions: The presence of hydrogen bonds (e.g., between the amide N-H and the nitro oxygen or pyridine nitrogen) and π-π stacking interactions between the aromatic rings, which dictate the packing of the molecules in the crystal. nih.gov

For example, in a co-crystal containing a di-amide with pyridyl rings, the conformation was found to be approximately a Z shape, and the crystal structure revealed intermolecular hydrogen bonds and π-π stacking interactions. nih.gov

Advanced Spectroscopic Techniques for Specialized Structural Characterization

While the previously mentioned techniques provide a wealth of structural information, more specialized techniques can be employed for further characterization.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR) spectroscopy is a technique used to study compounds with unpaired electrons. While this compound itself is not a radical, EPR could be used to study any radical intermediates that may be formed during its synthesis or in certain chemical reactions. There is no direct evidence in the provided search results of EPR spectroscopy being used for the characterization of this specific compound.

Computational and Theoretical Investigations of 3 Nitro N Pyridin 2 Ylbenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can elucidate properties that are key to a molecule's behavior. For 3-nitro-N-pyridin-2-ylbenzamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and determine its electronic properties.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In nitroaromatic compounds, the electron-withdrawing nitro group typically lowers the LUMO energy, making the molecule a better electron acceptor. nih.gov

A Molecular Electrostatic Potential (MEP) map is another valuable output. It visualizes the charge distribution across the molecule, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically red) regions. For this compound, the area around the nitro group's oxygen atoms and the pyridine (B92270) nitrogen would be expected to show significant negative potential, indicating sites susceptible to electrophilic attack or capable of forming hydrogen bonds. Conversely, the hydrogen atoms of the amide and aromatic rings would exhibit positive potential. These calculations provide a theoretical basis for understanding the molecule's reactivity in chemical reactions. researchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Stability

While DFT provides information on a static, optimized structure, Molecular Dynamics (MD) simulations offer insight into the molecule's behavior over time in a simulated environment (e.g., in a solvent like water or DMSO). MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. youtube.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target to identify potential drug candidates. The process involves placing the ligand (this compound) into the binding site of a target protein and using a scoring function to estimate the binding affinity, typically expressed in kcal/mol. youtube.com

Studies on other nitrobenzamide derivatives have shown their potential to interact with enzymes like inducible nitric oxide synthase (iNOS). researchgate.netnih.gov A hypothetical docking study of this compound against a relevant enzyme target would identify the specific amino acid residues involved in the interaction. One would expect the polar groups—the nitro group, the amide, and the pyridine nitrogen—to form hydrogen bonds with polar residues in the binding pocket, while the aromatic rings could engage in hydrophobic and π-π stacking interactions. The results are typically summarized in a table detailing the binding energy and key interactions.

Table 1. Representative Molecular Docking Results for this compound with a Hypothetical Protein Target.
LigandBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic/π-π)
This compound-8.5ARG 121, SER 234PHE 88, TRP 240, LEU 118

Note: The data in this table is illustrative and represents the type of output generated from a molecular docking study, not actual experimental results.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions within a crystal lattice. rsc.org The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, allowing for the mapping of close contacts between neighboring molecules. The analysis produces two-dimensional "fingerprint plots" that summarize all intermolecular contacts, providing a percentage contribution for each type of interaction. nih.gov

For an organic molecule like this compound, H···H contacts typically constitute a large portion of the surface area. Due to the presence of oxygen and nitrogen atoms, O···H and N···H contacts, which represent hydrogen bonds, are also expected to be significant. C···H/H···C contacts are indicative of weaker C-H···π interactions. The analysis of these surfaces provides a detailed picture of the forces that govern the crystal packing. nih.govnih.gov

Table 2. Representative Hirshfeld Surface Analysis Contact Contributions for this compound.
Interaction TypeContribution (%)
H···H45.5
O···H / H···O25.2
C···H / H···C15.8
N···H / H···N8.5
C···C3.0
Other2.0

Note: The data in this table is illustrative, based on typical values for similar organic compounds, and represents the type of output generated from Hirshfeld surface analysis, not actual experimental results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that attempts to correlate the chemical structure of a series of compounds with their biological activity. nih.gov The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds. A QSAR model is built using a "training set" of molecules with known activities. chemrevlett.com

To develop a QSAR model for this compound and its analogues, one would first synthesize a library of related compounds with variations in their structure (e.g., changing the position of the nitro group or adding different substituents). The biological activity of these compounds would be measured experimentally. Then, various molecular descriptors (physicochemical properties like logP, electronic parameters from DFT, or steric parameters) are calculated for each molecule. Statistical methods, such as Multiple Linear Regression (MLR), are used to find the best correlation between these descriptors and the observed activity. chemrevlett.com

A typical QSAR equation might look like: log(1/IC50) = a(logP) - b(LUMO) + c*(MR) + d

Where IC50 is the half-maximal inhibitory concentration, logP is the lipophilicity, LUMO is an electronic descriptor, MR is the molar refractivity (a steric descriptor), and a, b, c, d are coefficients determined by the regression analysis. Such models, once validated with a "test set" of compounds, can guide the design of new derivatives with potentially enhanced bioactivity. chemrevlett.comnih.gov

Biological Activities and Mechanistic Pathways of 3 Nitro N Pyridin 2 Ylbenzamide Analogues in Vitro and Preclinical Studies

Anti-Cancer Activity and Underlying Molecular Mechanisms

The fight against cancer involves identifying compounds that can selectively target and eliminate malignant cells. Analogues of 3-nitro-N-pyridin-2-ylbenzamide have been investigated for their anti-cancer properties, which are often rooted in their ability to interfere with specific enzymes and signaling pathways crucial for cancer cell survival and proliferation.

Inhibition of Specific Enzyme Targets (e.g., Histone Deacetylase, 15-Lipoxygenase-1)

A key strategy in cancer therapy is the inhibition of enzymes that are overactive in tumor cells.

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. researchgate.net By removing acetyl groups from histone proteins, HDACs cause chromatin to become more compact, restricting the transcription of genes, including tumor suppressor genes. researchgate.net The inhibition of HDACs can restore the expression of these suppressed genes, leading to anti-cancer effects like cell cycle arrest and apoptosis (programmed cell death).

The N-(2-aminophenyl)-benzamide structure is a recognized pharmacophore for inhibiting Class I HDACs. nih.gov One prominent example is Mocetinostat (MGCD0103), an orally active HDAC inhibitor with a N-(2-aminophenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-ylamino)methyl)benzamide structure. nih.gov It demonstrates isotype-selectivity, potently inhibiting HDACs 1, 2, and 3 at submicromolar concentrations. nih.gov This inhibition leads to downstream anti-cancer effects, including the induction of p21 protein expression, cell-cycle arrest, and apoptosis. nih.gov Similarly, other benzamide (B126) derivatives with a pyridyl "cap" group have been identified as potent HDAC inhibitors, underscoring the importance of this structural combination. nih.gov

15-Lipoxygenase-1 (15-LOX-1) Inhibition: Lipoxygenases are enzymes involved in the metabolism of fatty acids, and their products can play roles in inflammation and cancer progression. While direct studies on this compound analogues as 15-LOX-1 inhibitors are not prominent, research into other chemotypes highlights the therapeutic potential of targeting this enzyme family. For instance, novel inhibitors have been identified for the related enzyme h15-LOX-2, demonstrating mixed-type inhibition and providing a basis for future structure-activity relationship studies to design more potent and selective lipoxygenase inhibitors.

Modulation of Cellular Signaling Pathways (e.g., RORC2 Inverse Agonism, AAK1 Inhibition)

Interrupting the communication lines within cancer cells is another effective anti-tumor strategy.

RORC2 Inverse Agonism: The Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2 or RORγt) is a nuclear receptor that regulates the expression of pro-inflammatory cytokines like IL-17A. nih.gov Small molecule inverse agonists that inhibit RORC2 activity are being explored for autoimmune diseases and have relevance to inflammation-associated cancers. nih.govtandfonline.com While many explored scaffolds are macrocyclic sulfonamides, the search for potent RORC2 inverse agonists is broad. nih.govnih.gov A high-throughput screening effort identified a hit that was optimized into 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide, a potent and selective RORC2 inverse agonist, demonstrating that complex substituted benzamides can effectively target this pathway. acs.org

AAK1 Inhibition: Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase involved in clathrin-mediated endocytosis, a fundamental cellular process that can be hijacked by viruses and is also implicated in the signaling of growth factor receptors relevant to cancer. patsnap.com Inhibition of AAK1 is being investigated as a novel approach for treating neuropathic pain and may have applications in oncology and viral diseases. patsnap.comnih.gov The development of aryl amide-based AAK1 inhibitors has led to potent, selective, and brain-penetrant tool compounds. nih.gov For example, the inhibitor LP-935509 shows an IC₅₀ of 3.3 nM for AAK1. medchemexpress.com While the specific this compound scaffold has not been highlighted as a primary AAK1 inhibitor, the broader class of aryl amides remains a key area of investigation for targeting this kinase. nih.gov

Effects on Cellular Processes (e.g., Cell Cycle Progression)

A hallmark of cancer is uncontrolled cell division. Compounds that can halt the cell cycle provide a direct means of stopping tumor growth.

Benzamide and sulfonamide derivatives have demonstrated the ability to induce cell cycle arrest in various cancer cell lines. For instance, a novel 2,4-dinitrobenzenesulfonamide (B1250028) derivative was found to arrest K562 leukemia cells in the G2/M phase and Jurkat cells in the G0/G1 phase. researchgate.net Similarly, certain benzimidazole (B57391) derivatives can suppress cell cycle progression, with some arresting the cycle in the G1 and G2 phases. mdpi.com This effect is often a direct consequence of inhibiting upstream targets like HDACs or other kinases. The HDAC inhibitor Mocetinostat, for example, induces cell-cycle arrest as one of its key anti-tumor mechanisms. nih.gov The poly(ADP-ribose) polymerase (Parp) inhibitor, 3-aminobenzamide, has also been shown to suppress G1 arrest after gamma-irradiation in certain mouse fibroblast cells. oatext.com

In Vitro Cytotoxicity and Antiproliferative Assays (e.g., MTT Protocol)

The initial screening of potential anti-cancer compounds involves assessing their ability to kill cancer cells or inhibit their growth in a laboratory setting. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used for this purpose. researchgate.netnih.govnih.gov In this assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.

Various studies have used the MTT assay to quantify the cytotoxic effects of benzamide and pyridine-containing compounds against a range of human cancer cell lines. The results are typically expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Example In Vitro Cytotoxicity of Benzamide/Pyridine (B92270) Analogues in Cancer Cell Lines

Compound Class Cancer Cell Line IC₅₀ (µM) Reference
Pyrrolo[2,3-d]pyrimidine Derivative (10a) PC3 (Prostate) 0.19 nih.gov
Benzimidazole-Oxadiazole Derivative (10) A549 (Lung) 0.33 nih.gov
Benzimidazole-Oxadiazole Derivative (13) SKOV3 (Ovarian) 0.38 nih.gov
Pyridine-3-carbonitrile Derivative (4a) HT29 (Colorectal) 2.243 researchgate.net
Pyrimidine–sulfonamide Hybrid (3a) HCT-116 (Colon) 5.66 antibiotics-chemotherapy.ru

This table presents data for structurally related analogues to illustrate the anti-cancer potential of such scaffolds. The IC₅₀ values indicate the concentration at which 50% of cell growth is inhibited.

Antimicrobial Potential and Modes of Action (Antibacterial, Antifungal, Antiviral)

The pyridine nucleus is a well-established "privileged structure" in medicinal chemistry, known for conferring antimicrobial properties. nih.gov When combined with a benzamide or similar scaffold, the resulting analogues show promise against a variety of pathogens.

The antimicrobial activity of these compounds is often evaluated using methods like the disc diffusion or serial dilution assays to determine the minimum inhibitory concentration (MIC)—the lowest concentration of the compound that prevents visible growth of a microorganism. nanobioletters.com

Antibacterial and Antifungal Activity: Research has shown that benzamide derivatives, including those with nitro groups and pyridine-linked heterocycles, possess significant antibacterial and antifungal properties. nanobioletters.comnih.govresearchgate.net For example, a series of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) showed good fungicidal activity against eight different fungi at a concentration of 50 mg/L. nih.govmdpi.com Specifically, compound 7h from this series was more effective against Botrytis cinereal than the commercial fungicide fluxapyroxad. nih.govmdpi.com

Other studies have highlighted the broad-spectrum potential of related structures. Nitrobenzimidazole derivatives have shown activity against both Gram-positive (B. cereus) and Gram-negative (E. coli) bacteria. orientjchem.org Pyridine derivatives have also demonstrated notable antifungal activity. researchgate.netacs.org

Antiviral Activity: The pyridine scaffold is also present in many compounds with antiviral properties. nih.gov AAK1 inhibitors, which can be aryl amides, are being investigated for their potential to block viral entry into host cells, a mechanism relevant for viruses like Hepatitis C and HIV-1. patsnap.comnih.gov

Table 2: Antimicrobial Activity of Selected Pyridine and Benzamide Analogues

Compound/Class Target Organism(s) Activity Noted Reference
N-Benzamide Derivatives E. coli, B. subtilis Good activity, MICs as low as 3.12 µg/mL nanobioletters.com
4-Nitrobenzamide Derivatives Various bacteria and fungi Compounds 3a and 3a1 showed high potency
Pyridine-Oxadiazole Benzamides Botrytis cinereal 90.5% inhibition at 50 mg/L (compound 7h) nih.govmdpi.com
Nitrobenzimidazole Derivatives B. cereus, E. coli Good zone of inhibition (17-18mm) orientjchem.org
Nicotinic Acid Hydrazides S. aureus, B. subtilis, E. coli, C. albicans Nitro-substituted compounds were most active nih.gov

This table summarizes findings for various analogues, demonstrating the breadth of antimicrobial investigation.

Evaluation Against Drug-Resistant Strains

A critical challenge in modern medicine is the rise of antimicrobial resistance. nih.gov Therefore, a key goal in developing new antimicrobial agents is to find compounds that are effective against resistant strains or that can overcome existing resistance mechanisms.

Research into analogues of this compound has included evaluations against such challenging pathogens. For example, in one study, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which are structurally related to the antibiotic linezolid (B1675486), were assessed for their potential to develop resistance. One compound demonstrated a stable effect against S. pneumoniae for 15 days, a longer period than linezolid itself, suggesting a lower propensity for resistance development.

Investigation of Selective Antibacterial Mechanisms

Analogues of this compound have demonstrated notable antibacterial properties. The incorporation of a pyridyl group, particularly the 3-pyridyl and 2-pyridyl isomers, has been shown to be important for activity against multidrug-resistant (MDR) Staphylococcus species. doi.org For instance, a series of pyridyl nitrofuranyl isoxazolines, which share structural similarities with the nitro-pyridinyl-benzamide scaffold, exhibited significant activity against MDR Staphylococcus strains, including methicillin-resistant Staphylococcus aureus (MRSA). doi.org The 3-pyridyl analogue, in particular, was found to be the most active. doi.org

The mechanism of action for some of these compounds appears to be bacteriostatic, as indicated by a minimum bactericidal concentration (MBC) to minimum inhibitory concentration (MIC) ratio greater than four. doi.org This suggests that these compounds inhibit bacterial growth rather than directly killing the bacteria. Time-kill assays further support a time-dependent inhibition of bacterial growth. doi.orgnih.gov

It's important to note that the broader class of nitro compounds often exerts its antimicrobial effects through redox reactions within microbial cells, leading to the generation of reactive intermediates that can damage cellular components. researchgate.netresearchgate.net This general mechanism may also contribute to the antibacterial activity of this compound analogues.

Broad-Spectrum Antifungal Activity Assessment

The development of novel antifungal agents is crucial due to the rise of drug-resistant fungal infections. nih.gov Nitro-containing compounds, including derivatives related to this compound, have shown promise in this area. researchgate.netmdpi.comnih.gov The nitro group is a key pharmacophore that can be leveraged in the design of new antifungal drugs. researchgate.netnih.gov

For example, a nitropyrazolone derivative demonstrated effective suppression of several common phytopathogenic fungi, including Sclerotinia sclerotiorum, Alternaria alternata, Verticillium dahliae, and Fusarium graminearum in both in vitro and in vivo studies. nih.gov This highlights the potential of nitro-containing heterocyclic compounds to combat fungal pathogens. While direct studies on the antifungal activity of this compound itself are not extensively detailed in the provided results, the known antifungal properties of related nitro compounds suggest this is a promising area for future investigation. researchgate.netnih.govmdpi.comnih.gov

Anti-inflammatory Properties and Immunomodulatory Effects

Several classes of compounds containing pyridyl and benzamide moieties have been investigated for their anti-inflammatory and immunomodulatory effects. google.comresearchgate.netresearchgate.net The nitro group itself can be part of potent anti-inflammatory agents. researchgate.net

Analogues of this compound may exert their anti-inflammatory effects through various mechanisms. For instance, some nitro-substituted benzamide derivatives have been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net These compounds were also found to suppress the expression of other pro-inflammatory mediators like cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) at both the mRNA and protein levels. researchgate.net

Furthermore, certain antimicrobial agents, including those with structural similarities to the studied compound, can have immunomodulatory effects that are independent of their direct antimicrobial activity. nih.gov These effects can include the modulation of leukocyte activity and cytokine production. nih.govnih.govmdpi.com For example, nitazoxanide, a nitro-thiazolide derivative, has been shown to inhibit the proliferation of T-lymphocytes and decrease the production of pro-inflammatory cytokines such as IL-1β, IL-2, IL-6, and IL-12. nih.govmdpi.com It also influenced the balance of macrophage polarization by decreasing the pro-inflammatory M1 subpopulation and increasing the anti-inflammatory M2 subpopulation. nih.govmdpi.com These findings suggest that this compound analogues could possess similar immunomodulatory capabilities.

Exploration of Other Noteworthy Biological Activities (e.g., Kinetoplastid Inhibition, Neuroprotection)

Beyond their antibacterial and potential antifungal and anti-inflammatory properties, analogues of this compound have been explored for other significant biological activities, most notably against kinetoplastid parasites. acs.orgresearchgate.netnih.gov Kinetoplastids are responsible for diseases such as leishmaniasis and trypanosomiasis. acs.orgresearchgate.netnih.gov

N-phenylbenzamide derivatives have been identified as potent inhibitors of Trypanosoma brucei, the parasite that causes African trypanosomiasis. researchgate.netnih.gov These compounds are thought to act by binding to the minor groove of the kinetoplast DNA (kDNA), which is a unique and essential structure in these parasites. acs.orgnih.gov This interaction disrupts kDNA function, ultimately leading to parasite death. acs.orgnih.gov The pyridyl analogue, in particular, has shown promise, with one derivative curing mice in an acute T. brucei infection model. researchgate.net

A related benzenesulfonamide (B165840) derivative, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB), has demonstrated activity against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.govnih.gov 2NB was effective against both the promastigote and intracellular amastigote forms of the parasite. nih.govnih.gov Its mechanism appears to involve the induction of a Th1-type immune response, characterized by increased levels of nitric oxide and reactive oxygen species, which are lethal to the parasite. nih.govnih.gov

While direct evidence for the neuroprotective effects of this compound is not prominent in the search results, the diverse biological activities of nitro compounds suggest this could be a potential area for future research. researchgate.netnih.gov

Table 1: Investigated Biological Activities of this compound Analogues and Related Compounds

Biological Activity Target Organism/System Key Findings
Selective Antibacterial MDR Staphylococcus species (including MRSA) 3-pyridyl and 2-pyridyl analogues show notable activity. The mode of action appears to be bacteriostatic.
Broad-Spectrum Antifungal Phytopathogenic fungi Related nitro-containing compounds effectively suppress fungal growth.
Anti-inflammatory Macrophages Inhibition of NO, COX-2, IL-1β, and TNF-α production.
Immunomodulatory T-lymphocytes, Macrophages Inhibition of T-lymphocyte proliferation and modulation of cytokine production and macrophage polarization.
Kinetoplastid Inhibition Trypanosoma brucei, Leishmania donovani Inhibition through kDNA binding and induction of a host protective immune response.

Molecular Target Identification and Validation Strategies

Identifying the specific molecular targets of a bioactive compound is a critical step in drug discovery, providing insights into its mechanism of action and potential off-target effects. nih.govpatsnap.com

Chemical proteomics offers a powerful and unbiased approach to identify the proteins that interact with a small molecule. researchgate.netnih.govnih.gov One common method involves immobilizing the compound of interest on a solid support and using it to "pull down" its binding partners from cell lysates. researchgate.netnih.gov These interacting proteins are then identified using mass spectrometry. researchgate.netnih.gov To enhance the reliability of this approach, competitive pull-down experiments can be performed where the cell lysate is pre-incubated with the soluble compound to compete for binding to the target proteins. researchgate.netnih.gov

Label-free methods, such as Thermal Proteome Profiling (TPP), provide an alternative strategy. nih.govnih.govnih.gov TPP is based on the principle that the binding of a ligand can alter the thermal stability of its target protein. nih.govnih.gov By measuring changes in protein denaturation and aggregation across a temperature gradient in the presence and absence of the compound, potential targets can be identified. nih.govnih.gov

Gene expression analysis provides another layer of information about a compound's mechanism of action by revealing its impact on cellular transcription. mdpi.com Techniques like quantitative real-time polymerase chain reaction (qPCR) can be used to measure changes in the expression levels of specific genes that are hypothesized to be involved in the compound's activity. mdpi.com For example, studies on the anti-inflammatory effects of nitro-benzamide derivatives have used qPCR to confirm the downregulation of genes encoding pro-inflammatory cytokines. researchgate.net

Transcriptomic profiling, using methods like RNA sequencing, offers a more global view of the changes in gene expression induced by a compound. This can help to identify entire pathways and cellular processes that are affected, providing broader insights into the drug's mechanism of action and potential off-target effects.

Structure Activity Relationship Sar Studies of 3 Nitro N Pyridin 2 Ylbenzamide Derivatives

Elucidation of Key Pharmacophoric Features within the 3-nitro-N-pyridin-2-ylbenzamide Scaffold

The nitro group, positioned on the benzamide (B126) ring, is a strong electron-withdrawing group that significantly influences the electronic properties of the molecule. researchgate.net Its presence is considered a key molecular property in determining the inhibitory efficiency of related nitro-containing benzamides. nih.govresearchgate.net The aromatic rings of both the benzamide and pyridine (B92270) moieties provide platforms for π-π stacking and hydrophobic interactions with target proteins. nih.gov The combination of these features—a hydrogen-bonding amide linker, an electron-modulating nitro group, and two aromatic systems—constitutes the fundamental pharmacophore of the this compound scaffold.

Impact of Nitro Group Position and Substituents on Biological Potency and Selectivity

The position of the nitro group on the benzoyl ring and the nature of other substituents are pivotal in modulating the biological potency and selectivity of N-pyridin-2-ylbenzamide derivatives. While the parent compound of interest features a nitro group at the 3-position, studies on analogous structures demonstrate that altering the location of this group can have profound effects on activity. For instance, in other classes of compounds, moving the nitro group from one position to another has been shown to significantly impact anti-inflammatory and vasorelaxant activities.

In a series of N-pyridin-2-yl benzamide analogues designed as glucokinase activators, the starting material was 3-nitrobenzoic acid, underscoring the significance of the 3-nitro substitution as a foundational element for further molecular exploration. nih.govresearchgate.net The introduction of additional substituents onto the nitrated ring can further refine the biological activity. For example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of both an electron-donating methyl group and an electron-withdrawing nitro group on a phenyl ring was found to be highly favorable for inhibitory activity against α-glucosidase and α-amylase. nih.gov

The trifluoromethyl group has been explored as a potential bioisosteric replacement for the nitro group. nih.govcambridgemedchemconsulting.com In some cases, this substitution has led to compounds with improved potency and metabolic stability, suggesting that while the electron-withdrawing nature of the substituent at this position is important, the specific properties of the nitro group are not always indispensable and can be mimicked or improved upon by other functional groups. nih.gov

Below is a table summarizing the impact of substituents on the activity of related benzamide derivatives.

Compound Series Substituent Variation Observed Impact on Activity Reference
N-pyridin-2-yl benzamide analoguesStarting from 3-nitrobenzoic acid, various substitutions on the benzoyl ringSignificant for glucokinase activation nih.gov, researchgate.net
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamidesAdditional substituents on the phenyl ringElectron-donating and withdrawing groups influenced inhibitory activity nih.gov
CB1 Positive Allosteric ModulatorsBioisosteric replacement of nitro with trifluoromethylImproved potency and metabolic stability nih.gov

Influence of Pyridine Ring Substitution on Activity and Molecular Recognition

For example, in a study of N-pyridin-2-yl benzamide analogues as glucokinase activators, various substitutions were made on the pyridine ring, leading to compounds with a range of activities. nih.govresearchgate.net The presence of substituents can alter the pKa of the pyridine nitrogen, its hydrogen bonding capacity, and its steric profile, all of which are critical for molecular recognition. mdpi.com In some instances, the introduction of a substituent on the pyridine ring of 2-aminopyridine (B139424) derivatives was found to slightly reduce the yield in certain synthetic reactions, indicating a potential steric or electronic influence on reactivity. mdpi.com

The following table illustrates the effects of pyridine ring substitutions in different series of related compounds.

Compound Series Pyridine Ring Substitution Effect on Activity/Properties Reference
N-pyridin-2-yl benzamide analoguesVarious substitutionsModulated glucokinase activation nih.gov, researchgate.net
NNN pincer-type ligands-OH, -OBn, -H, -Cl, -NO2 at the 4-positionInfluenced electronic properties and metal binding nih.gov
3-(Benzylsulfonamido)benzamidesReplacement of a phenyl ring with a pyridine ringTolerated for SIRT2 inhibitory activity nih.gov

Role of Amide Linkage Modifications on Conformation and Bioactivity

The amide bond is a cornerstone of the this compound scaffold, providing structural rigidity and key hydrogen bonding interactions. Modifications to this linkage can significantly alter the conformation and, consequently, the bioactivity of the molecule. The planarity of the amide bond influences the relative orientation of the benzoyl and pyridyl rings, which is critical for fitting into a biological target's binding site. nih.gov

Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to improve metabolic stability, permeability, and bioavailability while retaining or enhancing biological activity. drughunter.comnih.gov Known amide bioisosteres include structures like 1,2,3-triazoles, oxadiazoles, and trifluoroethylamines. drughunter.comnih.gov For instance, the replacement of an amide bond with a 1,2,4-oxadiazole (B8745197) ring has been successfully employed in the design of novel benzamides with pesticidal activity. mdpi.comnih.gov

Stereochemical Considerations in the Design of Active Analogues

The introduction of chiral centers into the this compound scaffold can lead to enantiomers with distinct biological activities. Although the parent compound is achiral, the synthesis of analogues with stereocenters necessitates consideration of their three-dimensional arrangement. Stereochemistry can be a critical determinant of drug efficacy and safety, as different enantiomers can exhibit different potencies, selectivities, and metabolic profiles.

The resolution of racemic mixtures to isolate individual enantiomers is a key step in evaluating their specific contributions to biological activity. Methods for chiral resolution include the use of chiral auxiliaries to form diastereomers that can be separated by crystallization or chromatography, followed by removal of the auxiliary. nih.gov For example, the resolution of racemic 1-(2-pyridyl)ethanols has been achieved through lipase-catalyzed asymmetric acetylation, yielding enantiomerically pure alcohols and acetates. researchgate.net

While specific studies on the stereoselective synthesis and chiral resolution of this compound analogues are not extensively reported, the principles derived from related structures are applicable. For instance, the kinetic resolution of 2-aryl-4-methylenepiperidines has been achieved with high enantiomeric ratios, demonstrating a viable strategy for obtaining enantioenriched building blocks that could be incorporated into more complex molecules. whiterose.ac.uk The absolute configuration of chiral analogues is often determined using techniques like X-ray crystallography or NMR spectroscopy with chiral shift reagents. nih.gov

Rational Design Approaches Based on SAR Findings

The culmination of SAR studies is the application of the acquired knowledge to the rational design of new and improved analogues. By understanding which structural features are essential for activity and how modifications affect potency and selectivity, medicinal chemists can design molecules with enhanced therapeutic potential. For example, the insights gained from SAR studies on N-pyridin-2-yl benzamide analogues as glucokinase activators have enabled the design of compounds with significant antihyperglycemic activity. nih.govresearchgate.net

Quantitative structure-activity relationship (QSAR) and pharmacophore modeling are powerful computational tools used in rational drug design. nih.govresearchgate.netnih.gov These methods can identify the key physicochemical and structural properties that correlate with biological activity, guiding the design of more potent compounds. For instance, QSAR studies on 3-nitro-2,4,6-trihydroxybenzamide derivatives identified the presence of hydroxy and nitro groups as the most relevant molecular properties for photosynthetic inhibitory efficiency. nih.govresearchgate.net

The rational design process often involves iterative cycles of design, synthesis, and biological testing. Based on the SAR of an initial series of compounds, new analogues are designed to optimize interactions with the biological target. This approach has been successfully applied to the discovery of potent herbicidal agents from 3-(pyridin-2-yl)benzenesulfonamide derivatives, where QSAR models guided the structural optimization. nih.gov Similarly, the design of selective SIRT2 inhibitors was informed by a comprehensive SAR analysis of a large library of synthesized compounds. nih.gov

Advanced Research Avenues and Future Perspectives for 3 Nitro N Pyridin 2 Ylbenzamide

Rational Design and Synthesis of Next-Generation Analogues with Improved Potency and Specificity

The rational design of next-generation analogues of 3-nitro-N-pyridin-2-ylbenzamide is a cornerstone of future research, aiming to enhance therapeutic potency and target specificity. A study focused on the synthesis of N-pyridin-2-yl benzamide (B126) analogues, starting from 3-nitrobenzoic acid, has demonstrated the potential of this scaffold for developing allosteric activators of glucokinase, a key enzyme in regulating blood glucose levels. documentsdelivered.comnih.gov This provides a strong foundation for creating new derivatives with improved pharmacological profiles.

Future synthetic strategies will likely involve the exploration of a diverse range of substituents on both the benzoyl and pyridinyl rings. For instance, the introduction of various functional groups could modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for specific biological targets. A bimetallic metal-organic framework, Fe2Ni-BDC, has been shown to be an efficient heterogeneous catalyst for the amidation reaction between trans-1-nitro-phenylethylene and 2-aminopyridine (B139424) to produce N-(pyridin-2-yl)-benzamide, suggesting advanced catalytic methods could be employed for synthesizing novel analogues. mdpi.com

Structure-activity relationship (SAR) studies will be pivotal in guiding these synthetic efforts. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for its therapeutic effects. For example, studies on N-(pyridin-3-yl)benzamide derivatives have shown that the presence of methoxy (B1213986) and nitro groups in the benzamide moiety can contribute to potent anticancer activity. rawdatalibrary.net

The following table outlines potential synthetic modifications and their expected impact on the compound's properties:

Modification Site Proposed Substituents Potential Impact on Properties
Benzoyl RingElectron-donating groups (e.g., -OCH3, -NH2)Modulation of electronic properties, potential increase in binding affinity.
Benzoyl RingElectron-withdrawing groups (e.g., -CF3, -CN)Alteration of metabolic stability and pharmacokinetic profile.
Pyridinyl RingAlkyl or aryl groupsEnhancement of steric bulk, potentially improving selectivity for target proteins.
Amide LinkerReplacement with bioisosteres (e.g., thioamide, reverse amide)Investigation of alternative binding modes and improved metabolic stability.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of novel this compound analogues. mdpi.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising drug candidates with greater speed and efficiency than traditional methods. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) analysis, an application of machine learning, can predict the biological activity of new compounds based on their chemical structures. nih.gov By developing QSAR models for this compound and its derivatives, researchers can prioritize the synthesis of compounds with the highest predicted potency and selectivity. This approach has been successfully used to predict the activity of α-glucosidase inhibitors, demonstrating its potential in antidiabetic drug discovery. nih.gov

Generative molecular design, another facet of AI, can create novel molecular structures with desired properties. scholar9.comresearchgate.net These models can be trained on existing libraries of active compounds to generate new analogues of this compound that are predicted to have improved therapeutic profiles. This "de novo" design approach can significantly accelerate the discovery of lead compounds. scholar9.comresearchgate.net

Exploration of Polypharmacology and Multi-Target Therapeutic Strategies

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction as a strategy for treating complex diseases. Future research should explore the potential of this compound and its analogues to act as multi-target therapeutic agents. Benzamide derivatives have already been investigated as multi-targeted compounds, for instance, in the context of Alzheimer's disease by inhibiting both acetylcholinesterase (AChE) and beta-secretase 1 (BACE1). mdpi.com

By screening this compound against a panel of disease-relevant targets, researchers may uncover previously unknown biological activities. For example, some nitrobenzamide derivatives have shown potential as multi-target lead compounds by inhibiting not only iNOS but also other biomolecules like COX-2, IL-1β, and TNF-α. nih.gov This approach could lead to the development of novel therapies for diseases with complex pathologies, such as cancer or inflammatory disorders. A series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, for instance, have been evaluated as lipoxygenase inhibitors with potential anticancer activity. brieflands.comnih.gov

Investigation of Molecular Recognition and Binding Mechanisms at the Atomic Level

A detailed understanding of how this compound interacts with its biological targets at the atomic level is crucial for rational drug design. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of the compound in complex with its target proteins. These structural insights can reveal key binding interactions and guide the design of more potent and selective analogues.

Computational methods like molecular docking and molecular dynamics simulations can complement experimental approaches by predicting binding modes and affinities. mdpi.com For instance, in silico studies have been used to predict the binding interactions of N-pyridin-2-yl benzamide analogues with the glucokinase protein. documentsdelivered.comresearchgate.net These computational tools can help to elucidate the mechanism of action and identify key residues involved in the binding process. The study of benzamide derivatives has shown that even small modifications, such as fluorine substitution, can suppress disorder in crystal structures, highlighting the importance of subtle structural changes in molecular interactions. acs.org

Examination of Compound Stability and Metabolism in Relevant Biological Systems

The metabolic fate and stability of this compound are critical determinants of its therapeutic efficacy and potential toxicity. The presence of a nitroaromatic group suggests that the compound may undergo metabolic reduction in biological systems. scielo.brnih.govsvedbergopen.com The bioreduction of the nitro group can lead to the formation of reactive intermediates that may be responsible for both the therapeutic activity and potential toxicity of the compound. scielo.brsvedbergopen.com

In vitro and in vivo studies are necessary to characterize the metabolic pathways of this compound. This includes identifying the enzymes responsible for its metabolism, such as cytochrome P450s or nitroreductases, and characterizing the resulting metabolites. svedbergopen.com Understanding the metabolism of nitroaromatic compounds is complex, as different pathways can be involved depending on the specific structure of the compound and the biological environment. nih.gov For example, the reduction of the nitro group can be a major pathway for some nitrobenzenes, while for others, replacement of the nitro group with glutathione (B108866) is more significant. nih.gov

The stability of the compound in plasma and other biological fluids should also be assessed to determine its half-life and potential for degradation. This information is essential for establishing appropriate dosing regimens and predicting its in vivo performance.

Development of Advanced Preclinical Models for Efficacy and Mechanistic Studies

To thoroughly evaluate the therapeutic potential of this compound and its analogues, the development and use of advanced preclinical models are essential. These models should accurately recapitulate the pathophysiology of the target disease to provide a more reliable prediction of clinical efficacy.

For instance, in the context of cancer, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can provide a more clinically relevant platform for evaluating anticancer agents than traditional cell line-derived xenografts. For metabolic diseases like diabetes, transgenic animal models that mimic the human condition can be used to assess the efficacy of glucokinase activators derived from the this compound scaffold. documentsdelivered.comnih.gov

Mechanistic studies in these advanced models can provide valuable insights into the compound's mode of action in a more complex biological setting. For example, studies on benzamide derivatives have utilized weight-loaded forced swimming tests in mouse models to investigate their anti-fatigue activity. mdpi.com Similarly, preclinical evaluations of a mercaptobenzamide and its prodrug have been conducted to assess their potential for inhibiting HIV. nih.gov These types of studies are crucial for understanding how the compound affects disease progression at a molecular and physiological level.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 3-nitro-N-pyridin-2-ylbenzamide with high purity?

  • Methodological Answer : The synthesis typically involves coupling reactions between pyridin-2-amine and nitro-substituted benzoyl chloride derivatives. Key steps include:

  • Reagent Selection : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
  • Coupling Optimization : Employ coupling agents like EDCI or DCC to activate the carboxylic acid group.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity .
  • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .

Q. How can X-ray crystallography using SHELX software determine the crystal structure of this compound?

  • Methodological Answer :

  • Crystal Growth : Slow evaporation from a dichloromethane/methanol mixture yields diffraction-quality crystals.
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding. Validate with R-factor (<0.05) and electron density maps .

Q. What analytical techniques characterize the nitro and amide functional groups in this compound?

  • Methodological Answer :

  • FT-IR Spectroscopy : Identify ν(NO₂) stretches at ~1520 cm⁻¹ and ν(C=O) amide stretches at ~1650 cm⁻¹.
  • NMR Spectroscopy : ¹H NMR reveals pyridyl protons (δ 7.5–8.5 ppm) and nitro-group deshielding effects. ¹³C NMR confirms carbonyl resonance (~168 ppm) .
  • Mass Spectrometry : ESI-MS provides molecular ion ([M+H]⁺) and fragmentation patterns for structural confirmation .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data during characterization?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with computational predictions (DFT-based chemical shift calculations).
  • Dynamic Effects : Investigate tautomerism (e.g., keto-enol) via variable-temperature NMR.
  • Impurity Analysis : Use LC-MS to identify side products (e.g., unreacted starting materials) .

Q. What strategies optimize reaction conditions for multi-step syntheses of nitrobenzamide derivatives?

  • Methodological Answer :

  • Microwave Assistance : Reduce reaction time (e.g., from 24 h to 1 h) and improve yield (e.g., 85% → 92%) using controlled microwave irradiation (150°C, 300 W) .
  • Catalyst Screening : Test Pd/C or CuI for nitro-group reductions or cross-couplings.
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nitro-group reactivity in SNAr reactions .

Q. How can computational chemistry predict the reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Reaction Pathway Modeling : Simulate nitro-group reduction pathways (e.g., catalytic hydrogenation) using Gaussian or ORCA software.
  • Machine Learning : Train models on reaction datasets to predict optimal conditions (e.g., temperature, solvent) .

Q. What are the stability profiles of this compound under varying conditions?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies (pH 1–13, 40°C). Monitor via HPLC for hydrolysis products (e.g., benzoic acid derivatives).
  • Thermal Stability : TGA/DSC analysis identifies decomposition temperatures (>200°C).
  • Light Sensitivity : UV-Vis spectroscopy tracks nitro-group photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.